1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives is a common theme in the papers. For instance, 1,2-Bis(pentaphenylphenyl)benzene was synthesized via cycloaddition of 1,2-bis(phenylethynyl)benzene and tetracyclone . Another example is the asymmetric bidentate benzene derivative synthesized by reacting sodium dimethylarsenide with a chloro-substituted benzene in tetrahydrofuran . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene."
Molecular Structure Analysis
The molecular structures of the compounds in the papers were determined using techniques like X-ray diffraction. For example, the X-ray structure of 1,2-Bis(pentaphenylphenyl)benzene showed a C2-symmetric conformation , and the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene revealed a symmetry center at the phenyl ring with a significant dihedral angle between the planes of triazole and phenyl rings . These findings suggest that the molecular structure of "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene" could also be elucidated using similar techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzene derivatives. For instance, the cleavage of the dimethylarsino moiety of a benzene derivative was achieved using lithium metal in tetrahydrofuran . Additionally, the synthesis of a bridged tetra(phenol) compound was accomplished by reacting a benzene derivative with 2-naphthol . These reactions demonstrate the reactivity of benzene derivatives and could inform potential reactions for "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are characterized in the papers. Dynamic NMR studies provided activation energies for racemization , and DSC and X-ray studies helped to understand the mesomorphic properties of certain compounds . These studies indicate that similar analyses could be conducted to determine the properties of "1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene."
Scientific Research Applications
Organometallic Chemistry
- Palladium and Platinum Complexes : Research on palladium and platinum complexes using similar compounds highlights their potential use in asymmetric aldol reactions, which are crucial in synthesizing pharmaceuticals and fine chemicals (Longmire, Zhang, & Shang, 1998).
- C-H Bond Activation and Dehydrogenation : Certain compounds closely related to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene have been used to study C-H bond activation and dehydrogenation reactions, fundamental in developing new catalytic processes (Kamitani et al., 2015).
Materials Science
- Thermoreversible Polymerization : Research into benzofulvene derivatives, which are structurally similar to the chemical , has shown potential in creating new polymers with unique properties like thermoreversible polymerization and high solubility in organic solvents (Cappelli et al., 2007).
Pharmaceutical Applications
- Platelet Aggregation Inhibition : Derivatives of similar compounds have been synthesized and evaluated for their ability to inhibit platelet aggregation, an important factor in developing antithrombotic drugs (Kikumoto et al., 1990).
- Hydroperoxide Production : Studies on isomeric methoxy-(1-methylethyl)benzenes, closely related to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, have explored their oxidation to hydroperoxides, which are significant in various industrial applications (Zawadiak, Jakubowski, & Stec, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEPNMCDSBNJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915072 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene | |
CAS RN |
952-80-7, 33268-48-3 | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Di-o-tolylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033268483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 952-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2â??-dimethylbibenzyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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